molecular formula C16H22N4O2 B1379176 tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 1461715-43-4

tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B1379176
CAS No.: 1461715-43-4
M. Wt: 302.37 g/mol
InChI Key: NUMZVDFOFFPBSW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate is a carbamate-protected triazole derivative featuring a 4-methyl-5-phenyl-substituted 1,2,4-triazole core linked via an ethyl spacer to a tert-butoxycarbonyl (Boc) group. This compound serves as a key intermediate in medicinal chemistry, particularly in the design of bitopic ligands targeting dopamine D3 receptors, where the triazole moiety contributes to conformational flexibility and receptor binding affinity . Its synthesis typically involves multi-step reactions, including alkylation, coupling, and Boc protection, with yields influenced by substituent complexity and purification methods .

Properties

IUPAC Name

tert-butyl N-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-10-13-18-19-14(20(13)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZVDFOFFPBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4

Biological Activity

Tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic compound featuring a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, examining its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a triazole ring linked to a tert-butyl carbamate group , which enhances its solubility and biological interactions. The presence of the phenyl and methyl substituents on the triazole ring may influence its pharmacological properties.

Compound Name Structure Unique Features
This compoundStructureContains a bulky tert-butyl group and phenolic substitution
Tert-butyl (5-methyltriazol)carbamateStructureSimpler structure without phenyl substituent
Ethyl (5-phenyltetrazol)carbamateStructureTetrazole instead of triazole

Biological Activities of Triazole Derivatives

Triazole derivatives are well-documented for their antifungal , antibacterial , and antitumor properties. The specific biological activity of this compound has not been extensively studied; however, it is hypothesized that it may exhibit similar activities due to the structural similarities with other triazole compounds.

Antimicrobial Activity

Research on related triazole compounds indicates significant antimicrobial activity. For instance, several studies have reported that triazoles can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is lacking, its structural characteristics suggest potential efficacy against similar pathogens.

Case Study: Antibacterial Activity

A study evaluating various carbamate derivatives found that some exhibited notable antibacterial activity against E. coli and Bacillus cereus . Although these compounds differ structurally from this compound, they provide insight into the potential for antibacterial properties in similar compounds.

The mechanism through which triazole derivatives exert their biological effects often involves interference with cell membrane integrity or inhibition of essential enzymes. For example:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for fungal cell wall synthesis.
  • Disruption of Membrane Integrity : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.

Research Findings

While direct experimental data on this compound is limited, ongoing research into similar compounds highlights the need for further investigation into its biological activities. Potential studies could include:

  • In vitro assays to evaluate antimicrobial efficacy.
  • Cytotoxicity tests using cell lines to assess safety profiles.
  • Mechanistic studies to elucidate pathways affected by the compound.

Scientific Research Applications

Pharmacological Applications

Tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate has shown potential in pharmacological studies due to its structural similarity to known bioactive compounds.

Antifungal Activity :
Research indicates that triazole derivatives exhibit antifungal properties. The compound's ability to inhibit fungal growth makes it a candidate for developing new antifungal agents. Studies have shown that modifications in the triazole ring can enhance antifungal activity against various pathogens .

Anticancer Properties :
Preliminary studies suggest that compounds containing triazole moieties may exhibit anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further research is needed to elucidate these mechanisms and assess efficacy in vivo .

Agricultural Applications

In agriculture, compounds like this compound are investigated for their potential as agrochemicals.

Fungicides :
The compound's antifungal properties may be harnessed for developing fungicides. Triazole-based fungicides are widely used in agriculture to protect crops from fungal diseases. The effectiveness of this compound against specific fungal strains can be evaluated through field trials and laboratory assays .

Material Science

The unique chemical structure of this compound opens avenues for research in material science.

Polymer Additives :
Triazole compounds can serve as additives in polymer formulations to enhance properties such as thermal stability and UV resistance. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a prominent university tested various triazole derivatives against common agricultural pathogens. This compound was included in the screening process. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its potential as an agricultural fungicide.

Case Study 2: Anticancer Research

In a collaborative study between pharmacologists and chemists, the anticancer effects of several triazole derivatives were evaluated. This compound demonstrated promising results in inhibiting the proliferation of specific cancer cell lines in vitro. Further investigations are underway to explore its mechanisms of action and potential clinical applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Carbamates

Compound Name Substituents on Triazole Core Molecular Weight (g/mol) Key Functional Groups Reported Yield Biological Relevance
Target Compound 4-methyl, 5-phenyl ~317.39 Boc-protected carbamate Not explicitly reported Bitopic ligand for D3 receptors
tert-Butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (CAS: 306935-46-6) 4-allyl, 5-mercapto 286.39 Thiol, Boc-carbamate Discontinued (commercial) Unknown, likely used in sulfur-based coupling
tert-Butyl N-{2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate (MFCD20441377) 3-benzamido 357.40 Benzamide, Boc-carbamate Not reported Potential protease inhibitor scaffold
5-Bromo-N-(2-(ethyl(5-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)pentyl)amino)ethyl)-2,3-dimethoxybenzamide (11b) 4-methyl, 5-phenyl (thioether-linked) ~600.50 Bromobenzamide, thioether 28% D3 receptor ligand with enhanced lipophilicity

Key Observations:

Substituent Influence on Bioactivity : The 4-methyl-5-phenyl substitution in the target compound optimizes receptor binding compared to thiol- or benzamido-substituted analogues. The phenyl group enhances π-π stacking interactions, while the methyl group reduces steric hindrance .

Synthesis Challenges : Yields for structurally complex analogues (e.g., compound 11b) are low (19–55%) due to side reactions during alkylation or purification difficulties . In contrast, simpler Boc-protected derivatives (e.g., ) achieve higher yields (80%) via streamlined protocols .

Physical Properties : The target compound’s molecular weight (~317.39) is intermediate between mercapto- (~286.39) and benzamido-substituted (~357.40) analogues, balancing solubility and membrane permeability .

Functional Group Variations

Table 2: Role of Functional Groups in Stability and Reactivity

Functional Group Compound Example Stability Reactivity
Boc-carbamate Target compound High (acid-labile) Low; inert under basic conditions
Thiol (-SH) tert-Butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate Low (oxidizes readily) High; participates in disulfide bonds
Benzamide MFCD20441377 Moderate (hydrolyzes under strong acids/bases) Moderate; undergoes hydrolysis or nucleophilic substitution

Key Observations:

  • The Boc group in the target compound enhances stability during synthesis but requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, as seen in analogous protocols .
  • Thiol-containing analogues (e.g., CAS: 306935-46-6) are prone to oxidation, limiting their utility in long-term storage but enabling conjugation strategies .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Segregate organic waste and consult certified hazardous waste services due to potential ecotoxicity .

How do structural modifications influence the compound’s reactivity?

Q. Advanced

  • Triazole Ring : Substitution at the 4-methyl or 5-phenyl positions alters electron density, affecting nucleophilic reactivity. For example, replacing phenyl with pyridyl enhances hydrogen-bonding capacity .
  • tert-Butyl Group : Steric hindrance from the tert-butyl carbamate reduces hydrolysis susceptibility in acidic media compared to methyl or ethyl analogs .
  • Ethyl Linker : Lengthening the ethylene spacer (e.g., to propyl) impacts conformational flexibility and binding affinity in receptor studies .

What challenges exist in crystallizing this compound for structural analysis?

Q. Advanced

  • Solvent Selection : Low-polarity solvents (e.g., ethyl acetate/hexane) promote crystal growth, but the triazole’s hydrophilicity may require mixed solvents .
  • Twinned Crystals : Common due to the compound’s planar triazole ring; SHELXL refinement with HKLF5 data is recommended .
  • Thermal Stability : Decomposition above 150°C necessitates slow cooling (0.5°C/min) during crystallization .

How can computational modeling predict its interactions in biological systems?

Q. Advanced

  • Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina reveal preferential binding to D3 dopamine receptors via π-π stacking (triazole-phenyl) and hydrogen bonds (carbamate carbonyl) .
  • QSAR Models : Hammett constants (σ) of substituents correlate with logP values, predicting blood-brain barrier permeability .
  • DFT Calculations : B3LYP/6-31G(d) optimizations identify nucleophilic sites (e.g., triazole N3) for functionalization .

What analytical methods resolve contradictions in reaction mechanism proposals?

Q. Advanced

  • Isotopic Labeling : ¹⁵N-labeled intermediates track triazole formation pathways, distinguishing between [3+2] cycloaddition vs. thiosemicarbazide routes .
  • Kinetic Profiling : UV-Vis monitoring at 260 nm (triazole absorbance) identifies rate-determining steps (e.g., Boc deprotection vs. cyclization) .
  • In Situ IR : Detects transient intermediates (e.g., isocyanate species) during carbamate formation .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal Stability : Decomposes at >150°C (TGA data), forming CO₂ and tert-butylamine byproducts .
  • Hydrolytic Stability : Stable in neutral pH but degrades in acidic/basic conditions (t₁/₂ = 12 hrs at pH 2) via carbamate cleavage .
  • Light Sensitivity : UV-Vis studies show no photodegradation under standard lab lighting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.